3-(2-Chlorophenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
Description
3-(2-Chlorophenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base derivative of the 1,2,4-triazole-5-thione scaffold. Its structure combines a 2-chlorophenyl group at position 3, a benzylideneamino moiety substituted with a methylthio group at position 4, and a thione group at position 3. This compound is synthesized via condensation of 4-amino-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione with 4-(methylthio)benzaldehyde under acidic conditions, a method analogous to microwave-assisted procedures described in and .
Properties
CAS No. |
478254-07-8 |
|---|---|
Molecular Formula |
C16H13ClN4S2 |
Molecular Weight |
360.9 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-[(E)-(4-methylsulfanylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13ClN4S2/c1-23-12-8-6-11(7-9-12)10-18-21-15(19-20-16(21)22)13-4-2-3-5-14(13)17/h2-10H,1H3,(H,20,22)/b18-10+ |
InChI Key |
QGADATSJFLFACJ-VCHYOVAHSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and an alkylating agent.
Substitution Reactions:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylthio group.
Reduction: Reduction reactions could target the imine group, converting it to an amine.
Substitution: The triazole ring and phenyl groups may participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylthio group could yield a sulfoxide or sulfone derivative.
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are often used as ligands in coordination chemistry and catalysis.
Material Science: These compounds can be used in the development of new materials with unique properties.
Biology and Medicine
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties and are studied for potential use as antibiotics.
Anticancer Agents: Some triazole compounds have shown promise as anticancer agents due to their ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry
Agriculture: These compounds can be used as fungicides and herbicides.
Pharmaceuticals: They are studied for their potential use in drug development for various diseases.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. For example, they may inhibit cytochrome P450 enzymes, which are involved in drug metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzylidene Moiety
The benzylideneamino group is a critical pharmacophore. Variations in its substitution pattern significantly alter physicochemical and biological properties:
Variations in the Triazole-Thione Core
The position and nature of substituents on the triazole ring influence reactivity and bioactivity:
Key Research Findings and Implications
- Electronic Effects : Electron-withdrawing groups (e.g., nitro, chloro) on the benzylidene moiety stabilize the Schiff base linkage, while electron-donating groups (e.g., methoxy, methylthio) enhance solubility .
- Biological Relevance: Chlorophenyl and quinoline substituents correlate with antimicrobial and antitubercular activities, likely via inhibition of mycobacterial enzymes .
- Structural Insights : X-ray crystallography of analogs (e.g., ) confirms planar triazole-thione cores, facilitating π-π interactions with biological targets .
Biological Activity
The compound 3-(2-Chlorophenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, which has garnered significant attention for its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, supported by data tables and case studies.
The synthesis of 3-(2-Chlorophenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves a multi-step process that includes the formation of the triazole ring and subsequent functionalization. The presence of the chlorophenyl and methylthio groups enhances its biological activity through various mechanisms.
Biological Activity Overview
This compound exhibits a range of biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of 1,2,4-triazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to 3-(2-Chlorophenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione have demonstrated IC50 values in the low micromolar range against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines .
- Antimicrobial Properties :
- Antitubercular Activity :
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of various triazole derivatives on cancer cell lines. The compound exhibited a notable inhibition rate with an IC50 value of approximately 13.62 µM against HeLa cells, indicating its potential as an anticancer agent. Comparatively, non-substituted triazoles showed lower efficacy .
Case Study 2: Antimicrobial Testing
In vitro studies assessed the antimicrobial activity of triazole derivatives against common bacterial strains. The results indicated that compounds with similar structural features to 3-(2-Chlorophenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione were effective against both Gram-positive and Gram-negative bacteria .
Data Tables
| Biological Activity | Cell Line/Pathogen | IC50/Activity Level |
|---|---|---|
| Anticancer | HeLa | 13.62 µM |
| Anticancer | MDA-MB-231 | <10 µM |
| Antimicrobial | E. coli | Effective |
| Antitubercular | M. tuberculosis | MIC = 12.9 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
